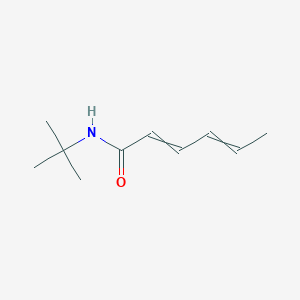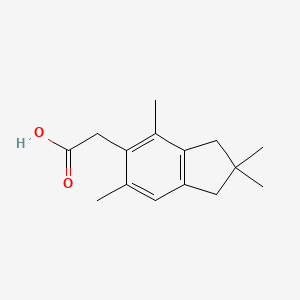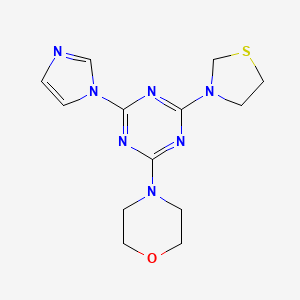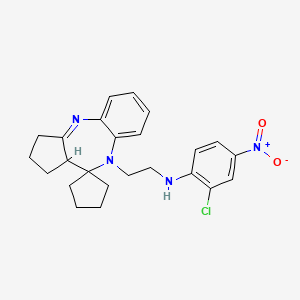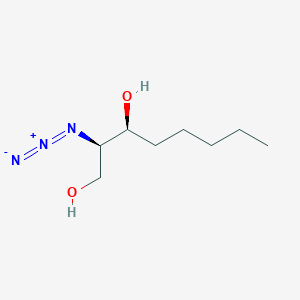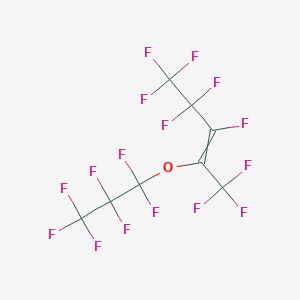
1,1,1,3,4,4,5,5,5-Nonafluoro-2-(heptafluoropropoxy)pent-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,3,4,4,5,5,5-Nonafluoro-2-(heptafluoropropoxy)pent-2-ene is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart high thermal stability and chemical inertness. It is used in various industrial applications due to its exceptional properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,4,4,5,5,5-Nonafluoro-2-(heptafluoropropoxy)pent-2-ene involves multiple steps, typically starting with the fluorination of precursor compounds. One common method involves the reaction of heptafluoropropyl iodide with a suitable pentene derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the fluorination process.
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of fluorine. The final product is purified through distillation or other separation techniques to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1,3,4,4,5,5,5-Nonafluoro-2-(heptafluoropropoxy)pent-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or ketones.
Reduction: Reduction reactions can yield partially fluorinated hydrocarbons.
Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are employed under mild conditions.
Major Products
The major products formed from these reactions include fluorinated alcohols, ketones, and substituted derivatives, which are valuable intermediates in various chemical processes.
Applications De Recherche Scientifique
1,1,1,3,4,4,5,5,5-Nonafluoro-2-(heptafluoropropoxy)pent-2-ene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce fluorine atoms into molecules, enhancing their stability and reactivity.
Biology: Investigated for its potential use in drug development due to its unique interactions with biological molecules.
Medicine: Explored as a contrast agent in medical imaging techniques.
Industry: Utilized in the production of high-performance materials, such as fluoropolymers and specialty coatings.
Mécanisme D'action
The mechanism of action of 1,1,1,3,4,4,5,5,5-Nonafluoro-2-(heptafluoropropoxy)pent-2-ene involves its interaction with molecular targets through fluorine atoms. These interactions can alter the electronic properties of the target molecules, leading to changes in their reactivity and stability. The compound’s high electronegativity and steric effects play a crucial role in its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1,1,2,4,4,5,5,5-Nonafluoro-2-pentene
- 1,1,1,2,3,4,5,5,5-Nonafluoro-4-(trifluoromethyl)-2-pentene
- 1,1,1,2,2,3,3,4,5,5,5-Undecafluoro-4-(trifluoromethyl)pentane
Uniqueness
1,1,1,3,4,4,5,5,5-Nonafluoro-2-(heptafluoropropoxy)pent-2-ene stands out due to its heptafluoropropoxy group, which imparts unique chemical properties not found in other similar compounds. This structural feature enhances its reactivity and makes it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
137741-06-1 |
|---|---|
Formule moléculaire |
C8F16O |
Poids moléculaire |
416.06 g/mol |
Nom IUPAC |
1,1,1,3,4,4,5,5,5-nonafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)pent-2-ene |
InChI |
InChI=1S/C8F16O/c9-1(3(10,11)6(17,18)19)2(4(12,13)14)25-8(23,24)5(15,16)7(20,21)22 |
Clé InChI |
IVTIHCNGYFTZFH-UHFFFAOYSA-N |
SMILES canonique |
C(=C(C(C(F)(F)F)(F)F)F)(C(F)(F)F)OC(C(C(F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


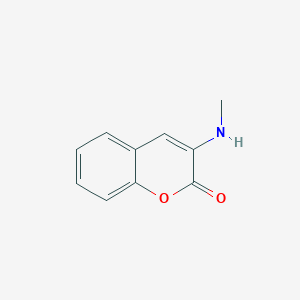
![3-Methyl-N-(3-methylphenyl)-3H-imidazo[4,5-G]quinazolin-8-amine](/img/structure/B14277244.png)

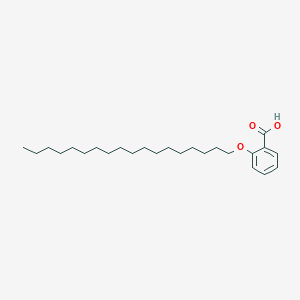
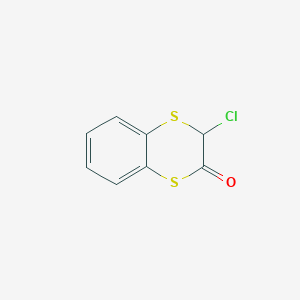
![2-[(E)-(3-Hydroxyphenyl)diazenyl]-3-oxo-N-phenylbutanamide](/img/structure/B14277267.png)
